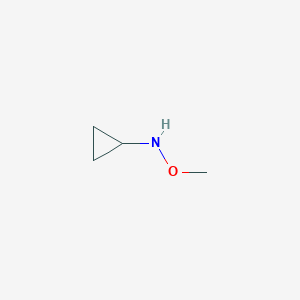
N-methoxycyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl methoxylamine is an organic compound with the chemical formula C4H9NO. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. This compound is commonly used as an amine reagent in organic synthesis and serves as an intermediate in the production of various chemicals, including polyurethanes and epoxy resins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropyl methoxylamine can be synthesized through the reaction of cyclopropanecarbonitrile with methanol in the presence of a base. The reaction typically involves the use of sodium methoxide as a catalyst and is carried out under reflux conditions . Another method involves the reduction of cyclopropyl nitrile using a sodium borohydride/nickel dichloride system .
Industrial Production Methods
For industrial production, cyclopropyl methoxylamine is often synthesized using cyclopropyl nitrile as the starting material. The reduction of the cyano group is achieved using a sodium borohydride/nickel dichloride system, which offers advantages such as mild reaction conditions, simple operation, and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropyl methoxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropyl methoxyamine oxide.
Reduction: Reduction reactions can convert it into cyclopropylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and nickel dichloride are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclopropyl methoxyamine oxide.
Reduction: Cyclopropylamine.
Substitution: Various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
Cyclopropyl methoxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: It is employed in the production of polyurethanes, epoxy resins, and other industrial chemicals .
Mécanisme D'action
Cyclopropyl methoxylamine exerts its effects by interacting with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it can block the abasic sites created by the cleavage of base excision repair glycosylases, leading to increased DNA damage and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the methoxy group.
Methoxyamine: Similar but lacks the cyclopropyl group.
Cyclopropyl methoxyamine: Another closely related compound
Uniqueness
Cyclopropyl methoxylamine is unique due to its combination of a cyclopropyl ring and a methoxyamine group, which imparts distinct chemical and physical properties. This combination makes it a versatile reagent in organic synthesis and a valuable intermediate in various industrial applications .
Propriétés
Formule moléculaire |
C4H9NO |
|---|---|
Poids moléculaire |
87.12 g/mol |
Nom IUPAC |
N-methoxycyclopropanamine |
InChI |
InChI=1S/C4H9NO/c1-6-5-4-2-3-4/h4-5H,2-3H2,1H3 |
Clé InChI |
LWDPMXFZVKVKGZ-UHFFFAOYSA-N |
SMILES canonique |
CONC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



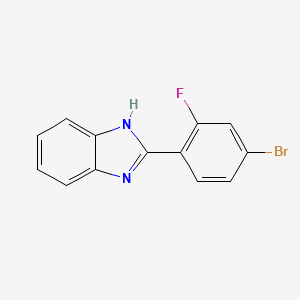
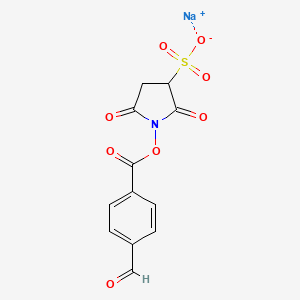
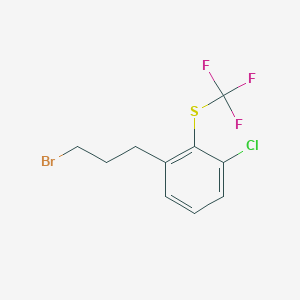
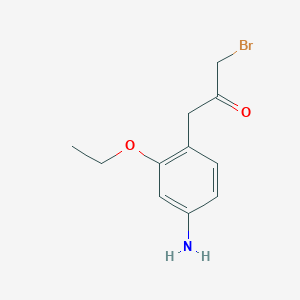
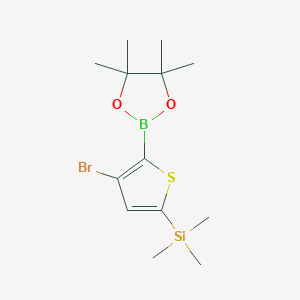

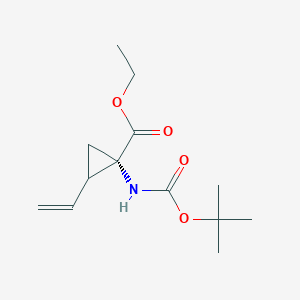
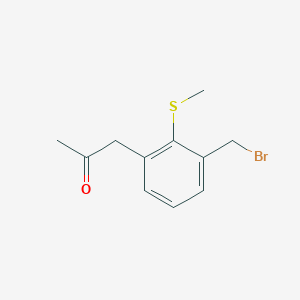


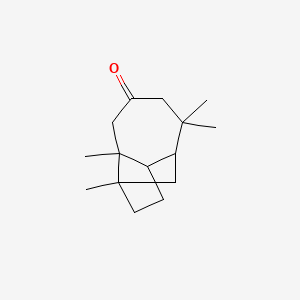
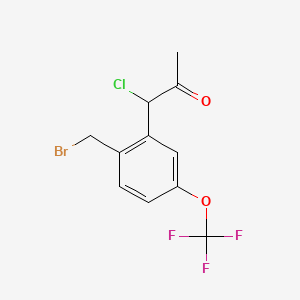
![3,4-Bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B14053779.png)
